molecular formula C13H16N4O2S B2770978 2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid CAS No. 626225-61-4

2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid

Cat. No.: B2770978
CAS No.: 626225-61-4
M. Wt: 292.36
InChI Key: CZHMXYXHHRTCNH-UHFFFAOYSA-N
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Description

2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid is a complex organic compound featuring a triazole ring, a dimethylamino group, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid typically involves multi-step organic reactions. One common method starts with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The dimethylamino group is introduced via a nucleophilic substitution reaction, and the final step involves the attachment of the sulfanylacetic acid moiety through a thiol-ene reaction under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s solubility and bioavailability, while the sulfanylacetic acid moiety can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid is unique due to its combination of a triazole ring, a dimethylamino group, and a sulfanylacetic acid moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[[5-[4-(dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-16(2)10-6-4-9(5-7-10)12-14-15-13(17(12)3)20-8-11(18)19/h4-7H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHMXYXHHRTCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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